1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one
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Overview
Description
1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a methylbenzylthio group, and a pyrazinone core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a halogenation reaction, where a phenyl group is brominated using reagents such as bromine or N-bromosuccinimide (NBS).
Attachment of the methylbenzylthio group: This can be accomplished through a nucleophilic substitution reaction, where a thiol group is introduced to the pyrazinone core using reagents like methylbenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the pyrazinone core or the bromophenyl group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrazinone derivatives, dehalogenated products.
Substitution: Amino-substituted pyrazinones, thio-substituted pyrazinones.
Scientific Research Applications
1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s bromophenyl and methylbenzylthio groups can enhance its binding affinity and specificity towards these targets, modulating their activity and resulting in desired therapeutic outcomes.
Comparison with Similar Compounds
1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyridin-2(1H)-one: Similar structure but with a pyridine core instead of pyrazinone, which may influence its chemical properties and applications.
1-(4-bromophenyl)-3-((4-methylbenzyl)thio)quinolin-2(1H)-one:
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c1-13-2-4-14(5-3-13)12-23-17-18(22)21(11-10-20-17)16-8-6-15(19)7-9-16/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSESIYJQTZPOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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